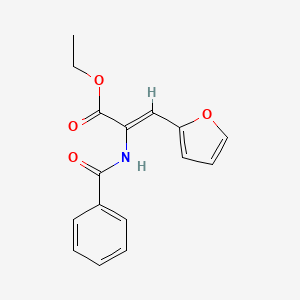![molecular formula C18H17IN2O2 B5204367 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5204367.png)
1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione, also known as IPPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of the well-known drug thalidomide, which was initially developed as a sedative but later found to have teratogenic effects. However, IPPI has shown promising results in various scientific studies, and its unique chemical structure has made it a subject of interest for researchers.
Mecanismo De Acción
The mechanism of action of 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione is not fully understood, but it is believed to act as an immunomodulator and anti-inflammatory agent. This compound has been shown to inhibit the production of inflammatory cytokines and increase the production of anti-inflammatory cytokines. This mechanism of action has led to the investigation of this compound as a potential treatment for various inflammatory diseases, including rheumatoid arthritis and psoriasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of the immune system, and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects, which may be attributed to its ability to inhibit the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione in laboratory experiments is its unique chemical structure, which allows for the synthesis of various analogs with potential therapeutic properties. However, this compound is a complex compound that requires specific conditions and reagents for its synthesis, which can be a limitation for some laboratories. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments involving this compound.
Direcciones Futuras
There are several future directions for the research and development of 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione and its analogs. One potential direction is the investigation of this compound as a potential treatment for inflammatory diseases, including rheumatoid arthritis and psoriasis. Another potential direction is the development of this compound analogs with enhanced anti-cancer properties. Additionally, the use of this compound as a building block for the synthesis of new compounds with potential therapeutic properties is an area of ongoing research. Overall, the unique chemical structure and potential therapeutic properties of this compound make it a subject of continued interest for researchers in various fields.
Métodos De Síntesis
The synthesis of 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione involves multiple steps, starting with the reaction of 4-iodoaniline with ethyl acetoacetate to form 1-(4-iodophenyl)-3-oxobutan-2-yl acetate. This intermediate is then reacted with phenethylamine to form the final product, this compound. The synthesis of this compound is a complex process that requires specific conditions and reagents, but it has been successfully achieved in various laboratories.
Aplicaciones Científicas De Investigación
1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione has shown potential applications in various scientific fields, including medicinal chemistry, drug discovery, and cancer research. One of the primary uses of this compound is as a building block for the synthesis of new compounds with potential therapeutic properties. This compound has been used as a starting material for the synthesis of analogs that have shown promising results in the treatment of various diseases, including cancer and inflammation.
Propiedades
IUPAC Name |
1-(4-iodophenyl)-3-(2-phenylethylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2O2/c19-14-6-8-15(9-7-14)21-17(22)12-16(18(21)23)20-11-10-13-4-2-1-3-5-13/h1-9,16,20H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCWQGAGLYHFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![butyl[(2-hydroxyphenoxy)methyl]phosphinic acid](/img/structure/B5204288.png)
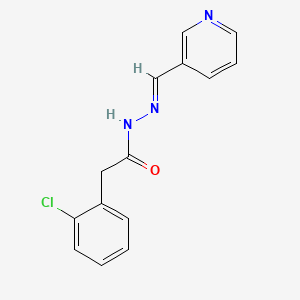
![methyl 1-benzyl-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5204312.png)
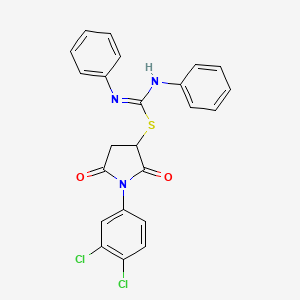
![6,8-dichloro-N-[3-(4-morpholinyl)propyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5204324.png)
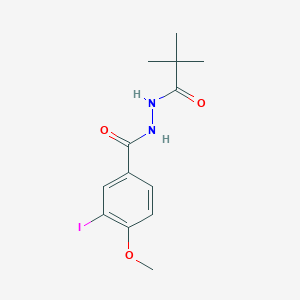
![1-iodo-4-{[6-(isopropylthio)hexyl]oxy}benzene](/img/structure/B5204332.png)

![5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5204347.png)
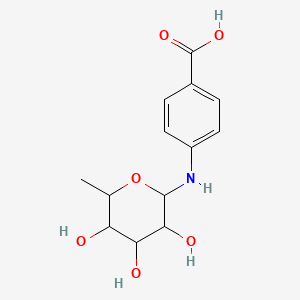
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-3-methyl-2-(4-methylphenyl)quinoline](/img/structure/B5204355.png)
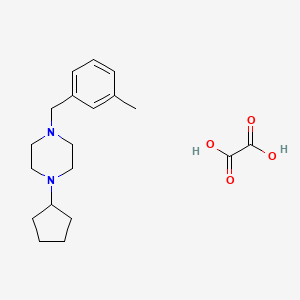
![4-(4-ethoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5204359.png)
